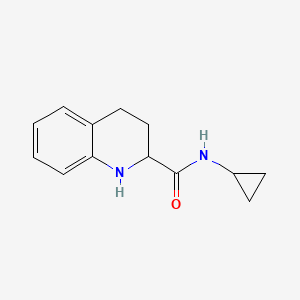
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester is a chemical compound that is structurally related to acyclovir, a well-known antiviral medication. This compound is an ester derivative of acetic acid and a purine base, specifically guanine. It is often used as a pharmaceutical impurity standard and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester typically involves the esterification of acyclovir or its derivatives. One common method involves the reaction of acyclovir with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the ester and purine base.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of acyclovir, which targets the same molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral medication with a similar structure.
Ganciclovir: Another antiviral compound with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester is unique due to its specific ester linkage, which can influence its pharmacokinetic properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
72553-23-2 |
|---|---|
Molekularformel |
C7H7N5O3 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
(2-amino-6-oxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14) |
InChI-Schlüssel |
NLHBBFAETXJASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





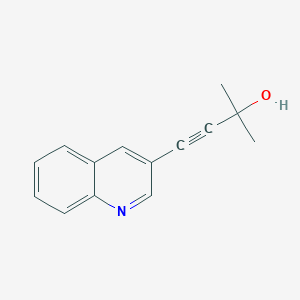



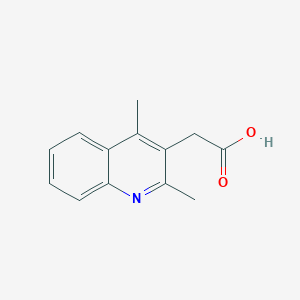
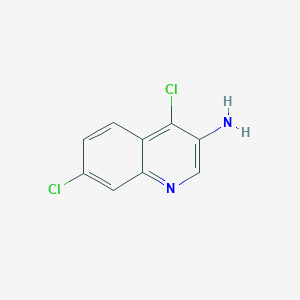

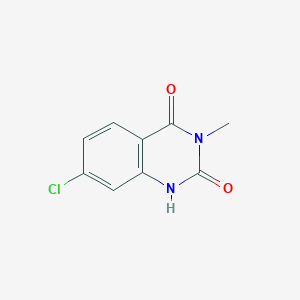
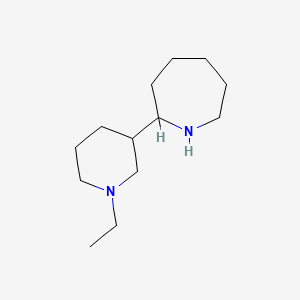
![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
